molecular formula C32H42N4O5 B8731175 Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Cat. No.: B8731175
M. Wt: 562.7 g/mol
InChI Key: KYSDBVSJLBOZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including tert-butoxycarbonyl, hydroxy, phenyl, pyridinyl, and hydrazinecarboxylic acid ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route may include:

    Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate.

    Formation of Hydroxy-Phenyl Intermediate: The intermediate undergoes a reaction with a hydroxy-phenyl compound to introduce the hydroxy and phenyl groups.

    Coupling with Pyridinyl-Benzyl Hydrazine: The hydroxy-phenyl intermediate is then coupled with pyridinyl-benzyl hydrazine under appropriate conditions to form the desired hydrazinecarboxylic acid ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The hydrazinecarboxylic acid ester can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to investigate its interactions with biological targets such as enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid methyl ester
  • N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid ethyl ester

Uniqueness

N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise interactions with molecular targets are required.

Properties

Molecular Formula

C32H42N4O5

Molecular Weight

562.7 g/mol

IUPAC Name

tert-butyl N-[[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate

InChI

InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)

InChI Key

KYSDBVSJLBOZDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 mL flask was placed (5) (1.0 g, 3.34 mmol), (6) (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane (2.78 g, 10.5 mmol, 3.16 equivalents), and 2-propanol (15 mL). The reaction was heated to reflux. After approximately 61 hours of refluxing, the heat was removed, and the mixture cooled to room temperature. To the cooled mixture was added water/ice (50 mL). To the aqueous mixture was added dichloromethane (50 mL) and then transferred to a separatory funnel. The aqueous layer was extracted with dichloromethane (3×50 mL). The combined organics were washed with water, then saturated sodium chloride, and then dried over sodium sulfate. The dried organic solution was filtered, and the filtrate was concentrated under reduced pressure, and then dried under high vacuum overnight. The yellow foam was purified by Biotage chromatography (40+M cartridge; 0 to 5% methanol/dichloromethane over 25 CV) to give 1.24 g (66%) of (7) as a white solid. TLC Rf (hexane/ethyl acetate, 1:2)=0.45; 1H NMR (CD3OD) δ 8.60 (d, 1H), 7.88 (m 4H), 7.50 (d, 2H), 7.36 (m, 1H), 7.25 (m, 4H), 7.18 (m, 1H), 3.93 (m, 2H), 3.70 (m, 2H), 3.0-2.6 (m, 4H), 1.33 (s, 9H), 1.30 (s, 9H); MS (M)+=563; HPLC tR 9.6 minutes.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
66%

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